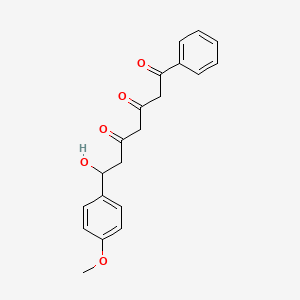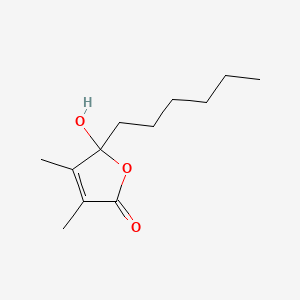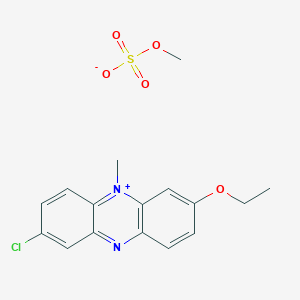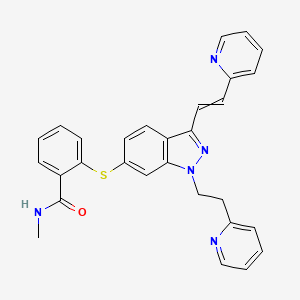![molecular formula C13H12N2O5 B14011420 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid CAS No. 1154-45-6](/img/structure/B14011420.png)
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid is a compound that features a phthalimide group linked to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid typically involves the following steps:
Formation of the Phthalimide Derivative: The starting material, phthalic anhydride, reacts with glycine to form N-phthaloylglycine.
Acylation Reaction: N-phthaloylglycine is then acylated with 2-bromoacetyl bromide to form the intermediate compound.
Coupling with Amino Acid: The intermediate is coupled with alanine under basic conditions to yield the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid
- 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid
- 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-3-hydroxypropanoic acid
Uniqueness
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid is unique due to its specific structure, which combines a phthalimide group with an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1154-45-6 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H12N2O5/c1-7(13(19)20)14-10(16)6-15-11(17)8-4-2-3-5-9(8)12(15)18/h2-5,7H,6H2,1H3,(H,14,16)(H,19,20) |
InChI Key |
JAEGSMAKFFAPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)

![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)

![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)



![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
